molecular formula C14H14N2OS B2989897 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 2380071-72-5

3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2989897
CAS No.: 2380071-72-5
M. Wt: 258.34
InChI Key: YXLNUQJSCQIEPM-UHFFFAOYSA-N
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Description

3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The presence of a but-2-ynyl group in this compound adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

3-but-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-3-8-16-9-15-13-12(14(16)17)10-6-4-5-7-11(10)18-13/h9H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLNUQJSCQIEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyrimidine ring[_{{{CITATION{{{2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8 ...](https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1496292308.pdf). One common approach is to start with a suitable thiophene derivative and then introduce the pyrimidine moiety through a series of reactions involving intermediates such as amines and halides[{{{CITATION{{{_2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8 ...](https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1496292308.pdf). The use of catalysts and specific solvents can help improve the efficiency of the synthesis process[{{{CITATION{{{_2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to convert the pyrimidine ring to its corresponding amine.

  • Substitution: : The but-2-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted pyrimidines or thiophenes.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents[_{{{CITATION{{{2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 .... Its ability to inhibit specific enzymes makes it a candidate for further research in the treatment of various cancers[{{{CITATION{{{_3{From Serendipity to Rational Identification of the 5,6,7,8 ... - MDPI](https://www.mdpi.com/1999-4923/14/11/2295).

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it suitable for various applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one exerts its effects involves the inhibition of specific enzymes. The molecular targets and pathways involved are often related to cellular processes such as signal transduction and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: : This compound is structurally similar but lacks the but-2-ynyl group.

  • 2-Methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[b]thienopyrimidin-4-one: : Another related compound with a different substitution pattern on the thiophene ring[_{{{CITATION{{{_2{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Uniqueness

The presence of the but-2-ynyl group in 3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one makes it unique compared to other similar compounds. This group can participate in specific reactions that are not possible with other thiophene derivatives, making it a valuable compound for various applications.

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